2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrimido[1,6-a]azepine core fused with 1,3-dioxo groups and substituted with 5-methyl-1,2,4-oxadiazole and 5-methyl-1,2-oxazole moieties. Its synthesis likely involves multi-step cycloaddition and condensation reactions, as evidenced by analogous methods for 1,2,4-oxadiazole derivatives (e.g., three-component cycloaddition of aldehydes, urea, and oxadiazoles in DMF/MeCN with TMSCl catalysis) .
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5/c1-10-8-13(21-28-10)20-14(25)9-24-17(26)15(16-19-11(2)29-22-16)12-6-4-3-5-7-23(12)18(24)27/h8H,3-7,9H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHATVZRKRQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the 5-methylisoxazole and the 5-methyl-1,2,4-oxadiazole. These components are then coupled through a series of condensation and cyclization reactions to form the final compound. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with potentially different properties.
Scientific Research Applications
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic rings and functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can alter the function of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidoazepine Class
Compounds with pyrimidoazepine cores, such as those reported in pyrimido[4,5-d]pyrimidinone derivatives (e.g., N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide), share structural motifs with the target compound. These analogues often exhibit enhanced solubility due to polar substituents (e.g., methoxy or piperazinyl groups) but lack the 1,2,4-oxadiazole and 1,2-oxazole moieties, which may confer unique electronic and steric properties to the target compound .
1,2,4-Oxadiazole Derivatives
The 5-methyl-1,2,4-oxadiazole substituent in the target compound is critical for its stability and π-π stacking interactions. For example, 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (synthesized via three-component reactions) exhibit moderate anti-inflammatory activity but lower metabolic stability compared to the target compound, likely due to the absence of the fused pyrimidoazepine system .
Hybrid Oxazole-Oxadiazole Systems
The combination of 1,2-oxazole and 1,2,4-oxadiazole rings in the target compound is rare. A structurally related compound, aglaithioduline (a marine-derived alkaloid with oxazole and pyrimidine units), shows ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis .
Computational and Experimental Data Comparison
Table 1: Key Properties of the Target Compound vs. Analogues
Molecular Docking and Affinity Predictions
Using SwissSimilarity’s fingerprinting methodologies, the target compound’s 1,2-oxazole and oxadiazole groups likely enhance binding affinity for kinases (e.g., ROCK1/2) compared to simpler pyrimidine derivatives . However, its large pyrimidoazepine core may reduce cell permeability, as seen in hypervalent second-row molecules optimized via HF/6-31G* basis sets .
Research Findings and Implications
- Bioactivity Potential: The hybrid oxazole-oxadiazole system may dual-target inflammatory and epigenetic pathways, similar to aglaithioduline .
- Metabolic Stability : The 5-methyl groups on both heterocycles may reduce cytochrome P450-mediated metabolism compared to unmethylated analogues.
- Limitations : High molecular weight (>500 g/mol) and polar surface area (>120 Ų) suggest poor blood-brain barrier penetration, limiting CNS applications.
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize and present findings on its biological activity based on diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O₄. It features multiple heterocyclic rings that contribute to its pharmacological properties. The presence of oxadiazole and pyrimidine moieties is particularly significant due to their known biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance:
- In vitro studies indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as low as 0.21 μM for certain derivatives .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research on related oxadiazole derivatives indicated:
- Cytotoxic effects were observed in several cancer cell lines. For example, thiazole derivatives containing oxadiazole rings exhibited IC50 values below 10 µg/mL against Jurkat and A-431 cells .
Anticonvulsant Effects
Another area of interest is the anticonvulsant potential of compounds containing oxadiazole:
- Picrotoxin-induced convulsion models have shown that certain oxadiazole derivatives can significantly reduce seizure activity . This suggests a mechanism involving modulation of neurotransmitter systems.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Receptor Modulation : Interactions with specific receptors such as P2X4 receptors have been noted, influencing pain pathways and potentially providing analgesic effects .
- Cell Cycle Interference : Some derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
